![molecular formula C16H17ClN2S B3036763 1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene CAS No. 400078-34-4](/img/structure/B3036763.png)

1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene

Vue d'ensemble

Description

Benzene derivatives are a significant class of compounds in organic chemistry. They have a benzene core, which is a ring of six carbon atoms with alternating single and double bonds . The compound you mentioned seems to be a complex benzene derivative with various functional groups attached to it .

Synthesis Analysis

The synthesis of benzene derivatives often involves electrophilic aromatic substitution or nucleophilic aromatic substitution . The presence of electron-withdrawing groups can enhance the rate of substitution .Molecular Structure Analysis

The molecular structure of benzene derivatives is characterized by a planar, cyclic arrangement of carbon atoms in the benzene ring. The specific structure of your compound would depend on the positions and orientations of the substituent groups .Chemical Reactions Analysis

Benzene and its derivatives undergo various types of reactions, including substitution, addition, and oxidation . The most common type is electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of benzene derivatives depend on the specific substituents attached to the benzene ring. These properties can include solubility, melting point, boiling point, reactivity, and more .Applications De Recherche Scientifique

Octanol/Water Partition Coefficient

- Study: "The octanol/water partition coefficient of the herbicide chlorsulfuron as a function of pH" by J. Ribó (1988).

- Insight: This study explored the octanol/water partition coefficients of chlorsulfuron, a compound structurally related to 1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene, at different pH values. It revealed a correlation between the partitioning behavior and the pH, providing insights into the environmental fate and behavior of such compounds (Ribó, 1988).

Synthesis and Bioactivity

- Study: "Synthesis, Characterisation and Bioactivity of Polysubstituted 1-(4-(1H-Pyrrol-1-yl)Phenyl)-1H-Pyrrole Derivatives" by Abdel-Zaher A. Elassar (2012).

- Insight: This research focused on synthesizing derivatives related to the target compound, examining their antibacterial properties. It highlights the potential of these compounds in developing new antibacterial agents (Elassar, 2012).

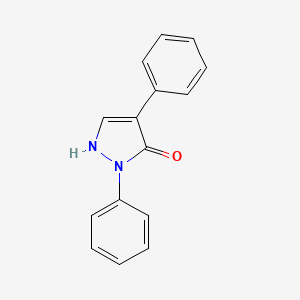

Anticonvulsant Activity

- Study: "Synthesis and anticonvulsant activity of analogues of 4-amino-N-(1-phenylethyl)benzamide" by C. Clark & T. Davenport (1987).

- Insight: This study synthesized and tested compounds structurally similar to the target molecule for their anticonvulsant activity, revealing significant findings in the development of new anticonvulsant drugs (Clark & Davenport, 1987).

Structural Analysis and Antioxidant Properties

- Study: "(E)-2-{[(2-Aminophenyl)imino]methyl}-5-(benzyloxy)phenol and (Z)-3-benzyloxy-6-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}cyclohexa-2,4-dien-1-one" by Nadir Ghichi et al. (2018).

- Insight: This paper detailed the synthesis and structural analysis of compounds related to the target chemical, examining their antioxidant properties. It provides a foundation for understanding the chemical properties and potential applications of such molecules (Ghichi et al., 2018).

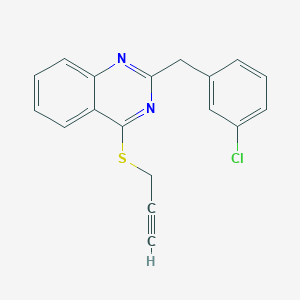

Synthesis of Thiazolo Derivatives

- Study: "Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine" by T. El‐Emary & A. Khodairy (2006).

- Insight: This research involved creating thiazolo derivatives using a starting material similar to the target compound. It adds to the understanding of synthesizing and utilizing sulfur-containing heterocycles in various applications (El‐Emary & Khodairy, 2006).

Crystallographic Study

- Study: "Crystal structure of 4-methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate" by Syahirah binti Ramli et al. (2015).

- Insight: This study's focus was the crystallographic analysis of a compound related to the target molecule. It provides valuable insights into the molecular geometry and intermolecular interactions of similar compounds (Ramli et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl N-(4-chlorophenyl)-N'-(1-phenylethyl)carbamimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2S/c1-12(13-6-4-3-5-7-13)18-16(20-2)19-15-10-8-14(17)9-11-15/h3-12H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRXMILIERIBHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N=C(NC2=CC=C(C=C2)Cl)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[bis(ethylsulfanyl)methyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B3036685.png)

![Benzyl 7-methoxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfone](/img/structure/B3036688.png)

![(2,4-dichlorophenyl)[5-(1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone](/img/structure/B3036690.png)

![1-[(3-Chlorophenyl)methyl]-3-[5-(methylthio)-1,3,4-oxadiazol-2-yl]-2-pyridinone](/img/structure/B3036691.png)

![1-(4-chlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B3036694.png)

![3-(3,4-Dichlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3036698.png)

![3,5-dichloro-N-cyclopropyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B3036700.png)

![2-[(4-Chlorophenyl)sulfonyl]-5-(4-methylphenyl)-5-oxopentanamide](/img/structure/B3036703.png)